

Technical Guide: 1-lodo-2-methylcyclopropane (CAS Number: 89124-64-1)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-iodo-2-methylcyclopropane**, a substituted cyclopropane derivative. Due to the limited availability of specific experimental data for this compound, this document combines reported information with theoretical and extrapolated data based on the known chemistry of related iodocyclopropane compounds. The guide covers physicochemical properties, a proposed synthetic protocol, potential chemical reactivity and applications, particularly as a synthetic intermediate in organic chemistry and drug discovery.

Physicochemical and Computed Properties

While extensive experimental data for **1-iodo-2-methylcyclopropane** is not readily available in the scientific literature, a summary of its basic identifiers and computed physicochemical properties has been compiled from available databases.



Property	Value	Source
CAS Number	89124-64-1	PubChem[1]
Molecular Formula	C4H7I	PubChem[1]
IUPAC Name	1-iodo-2-methylcyclopropane	PubChem[1]
Molecular Weight	182.00 g/mol	PubChem[1]
Appearance	Not available	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
XLogP3 (Computed)	2.3	PubChem[1]
Hazard Statements	Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)	PubChem[1]

Synthesis of 1-lodo-2-methylcyclopropane: A Proposed Experimental Protocol

A specific, validated experimental protocol for the synthesis of **1-iodo-2-methylcyclopropane** is not prominently described in the accessible literature. However, a plausible synthetic route can be extrapolated from general methods for the iodination of cyclopropane rings or the cyclopropanation of appropriately substituted alkenes. Below is a hypothetical, representative protocol based on the Simmons-Smith cyclopropanation of **1-iodo-1-propene**.

Reaction Scheme:



CH2I2, Zn-Cu couple (Simmons-Smith Reagent)

Et2O, reflux

Synthesis of 1-iodo-2-methylcyclopropane

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Caption: Proposed synthesis of 1-iodo-2-methylcyclopropane.

Materials:

- 1-lodo-1-propene
- Diiodomethane (CH2I2)
- Zinc-copper couple (Zn-Cu)
- Anhydrous diethyl ether (Et2O)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO4)
- · Round-bottom flask
- Reflux condenser
- · Magnetic stirrer
- Separatory funnel



Rotary evaporator

Procedure:

- Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc-copper couple. Suspend the couple in anhydrous diethyl ether.
- Reagent Addition: To the stirred suspension, add a solution of diiodomethane in anhydrous diethyl ether dropwise. A gentle reflux should be observed, indicating the formation of the active Simmons-Smith reagent.
- Substrate Addition: After the initial reaction subsides, add a solution of 1-iodo-1-propene in anhydrous diethyl ether dropwise to the reaction mixture.
- Reaction: Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure **1-iodo-2-methylcyclopropane**.

Chemical Reactivity and Potential Applications

lodocyclopropanes are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.[2]

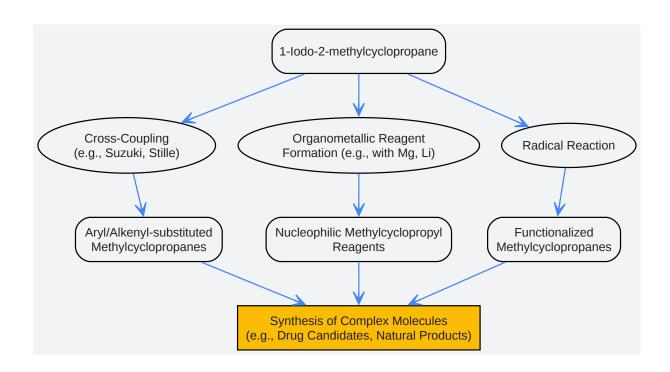
Potential Reactions:



- Cross-Coupling Reactions: The C-I bond can readily participate in various palladiumcatalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) to form C-C bonds. This allows for the introduction of the methylcyclopropyl moiety onto various organic scaffolds.
- Organometallic Reagent Formation: 1-lodo-2-methylcyclopropane can be converted into
 organometallic reagents, such as cyclopropyl lithium or cyclopropyl Grignard reagents, by
 treatment with appropriate metals (e.g., n-butyllithium, magnesium). These reagents can
 then be used in a wide range of nucleophilic addition and substitution reactions.
- Radical Reactions: The C-I bond can undergo homolytic cleavage to form a cyclopropyl radical, which can participate in various radical-mediated transformations.

Applications in Drug Development:

The cyclopropane ring is a desirable motif in medicinal chemistry as it can impart conformational rigidity, improve metabolic stability, and modulate the lipophilicity of a drug candidate. The methylcyclopropyl group, in particular, can serve as a bioisostere for other chemical groups. **1-lodo-2-methylcyclopropane** can therefore be a key building block for the synthesis of novel drug candidates containing this structural feature.





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Caption: Logical workflow of 1-iodo-2-methylcyclopropane's utility.

Conclusion

1-lodo-2-methylcyclopropane, with the CAS number 89124-64-1, is a chemical compound with potential as a versatile synthetic intermediate. While detailed experimental data is scarce, its chemical behavior can be inferred from the well-established reactivity of iodocyclopropane derivatives. Its ability to participate in a variety of carbon-carbon bond-forming reactions makes it a valuable building block for introducing the methylcyclopropyl motif in organic synthesis, with potential applications in the development of new pharmaceuticals and other complex organic molecules. Further research into the synthesis and reactivity of this specific compound is warranted to fully explore its synthetic utility.

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References

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